molecular formula C14H11NO2 B1302995 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile CAS No. 59167-65-6

2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile

Cat. No.: B1302995
CAS No.: 59167-65-6
M. Wt: 225.24 g/mol
InChI Key: UTBJBTJQWREABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenoxy group, which is further connected to a benzenecarbonitrile moiety. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile typically involves the reaction of 2-(hydroxymethyl)phenol with 2-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and phenoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the benzenecarbonitrile moiety can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methoxymethyl)phenoxy]benzenecarbonitrile
  • 2-[2-(Ethoxymethyl)phenoxy]benzenecarbonitrile
  • 2-[2-(Hydroxymethyl)phenoxy]benzaldehyde

Uniqueness

2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the nitrile group provides a handle for nucleophilic addition or substitution reactions. This combination of functional groups makes it a versatile compound for various research applications .

Properties

IUPAC Name

2-[2-(hydroxymethyl)phenoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBJBTJQWREABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376900
Record name 2-[2-(Hydroxymethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59167-65-6
Record name 2-[2-(Hydroxymethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.